5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-45-8
VCID: VC2713789
InChI: InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
SMILES: CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

CAS No.: 1361115-45-8

Cat. No.: VC2713789

Molecular Formula: C17H23ClN4O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride - 1361115-45-8

Specification

CAS No. 1361115-45-8
Molecular Formula C17H23ClN4O2
Molecular Weight 350.8 g/mol
IUPAC Name 5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Standard InChI InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
Standard InChI Key DXAKZOABIAYBEK-UHFFFAOYSA-N
SMILES CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
Canonical SMILES CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl

Introduction

Chemical Structure and Properties

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a complex heterocyclic compound belonging to the class of substituted pyrimidines. The compound features a pyrimidine core with strategically positioned functional groups that contribute to its chemical properties and potential biological activities.

Basic Chemical Information

PropertyValue
CAS Number1361115-45-8
Molecular FormulaC17H23ClN4O2
Molecular Weight350.8 g/mol
IUPAC Name5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Standard InChIInChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
Standard InChIKeyDXAKZOABIAYBEK-UHFFFAOYSA-N
SMILESCN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl

The compound consists of several key structural components:

  • A central pyrimidine ring

  • A 4-methoxyphenyl group at position 5

  • A morpholin-2-yl group at position 4

  • A dimethylamino group at position 2

  • A hydrochloride salt form

This specific arrangement of functional groups confers unique physicochemical properties and potential pharmacological activities to the compound.

Structural Characteristics

Ring Systems Analysis

The molecule contains three distinct ring systems:

  • The central pyrimidine heterocycle (a six-membered ring with two nitrogen atoms at positions 1 and 3)

  • The 4-methoxyphenyl aromatic ring

  • The morpholine heterocycle (a six-membered ring containing an oxygen atom)

These ring systems create a three-dimensional structure with specific electronic and spatial properties that influence the compound's behavior in biological systems.

Functional Group Analysis

The presence of key functional groups contributes significantly to the compound's properties:

Functional GroupPositionPotential Contribution
Methoxy group4-position of phenyl ringEnhanced lipophilicity, hydrogen bond acceptor
Dimethylamino group2-position of pyrimidineBasicity, hydrogen bond acceptor, potential for ionic interactions
Morpholin-2-yl group4-position of pyrimidineEnhanced solubility, hydrogen bond acceptor, conformational flexibility
Hydrochloride saltN/AImproved water solubility, crystallinity, and stability

Structural Comparison with Similar Compounds

To better understand the unique features of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison Table

CompoundStructural DifferencePotential Impact
5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine HClReference compoundN/A
4-(5-chloro-2-methoxyphenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]pyridin-2-aminePyridine core instead of pyrimidine; different substitution patternDifferent hydrogen bonding pattern; altered electronic properties
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidinesThiazolyl group at position 4; aniline at position 2Enhanced interaction with ATP-binding site in kinases; different selectivity profile
4-(4-substituted-thiazol-5-yl)-N-phenylpyrimidin-2-aminesThiazolyl group at position 4; mono-substituted amino groupDifferent hydrogen bonding pattern; altered kinase selectivity

This comparison highlights the unique combination of substituents in 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride that distinguishes it from related compounds .

Physicochemical and Pharmaceutical Properties

The compound's physicochemical properties are critical determinants of its potential pharmaceutical utility.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
SolubilityLikely moderate to good water solubility (due to hydrochloride salt form)
Lipophilicity (LogP)Moderate (balanced by lipophilic aromatic rings and hydrophilic groups)
Hydrogen Bond AcceptorsMultiple (N atoms in pyrimidine and morpholine rings, methoxy group, dimethylamino group)
Hydrogen Bond DonorsLimited (potential N-H in morpholine)
Ionization State at Physiological pHLikely protonated at the basic nitrogen centers
CrystallinityPotentially forms stable crystals (as hydrochloride salt)

These properties would influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are crucial considerations for drug development.

Future Research Directions

Further investigation of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride should focus on several key areas:

  • Comprehensive biological activity screening against diverse targets

  • Detailed structural characterization studies, including X-ray crystallography

  • Structure-activity relationship studies through systematic modification of substituents

  • Optimization of synthetic routes for improved yield and purity

  • Evaluation of pharmacokinetic and toxicological profiles

  • Investigation of potential drug-drug interactions

  • Development of formulation strategies for potential pharmaceutical applications

Such studies would provide valuable insights into the compound's potential utility as a therapeutic agent or chemical tool for biological research .

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